Enavogliflozin - 1415472-28-4

Enavogliflozin

Catalog Number: EVT-267228
CAS Number: 1415472-28-4
Molecular Formula: C24H27ClO6
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enavogliflozin is an antidiabetic (hypoglycemic).
Overview

Enavogliflozin is a novel compound classified as a sodium-glucose cotransporter 2 inhibitor, primarily developed for the treatment of type 2 diabetes mellitus. It is designed to lower blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine. Enavogliflozin has shown efficacy in clinical trials, particularly in patients with varying degrees of kidney function, and is noted for its competitive inhibition of sodium-glucose cotransporter 2, which is crucial for its therapeutic effects .

Source and Classification

Enavogliflozin is a small molecule drug, with its molecular formula being C24_{24}H27_{27}ClO6_6 and a CAS registry number of 1415472-28-4. It was developed by DaeWoong Pharmaceutical and has been approved for use in South Korea since December 6, 2022 . The compound is part of a broader class of medications aimed at managing diabetes and related conditions, including chronic kidney disease and heart failure with preserved ejection fraction .

Synthesis Analysis

The synthesis of enavogliflozin involves several chemical processes that ensure the purity and efficacy of the compound. While specific proprietary methods may not be publicly disclosed in detail, the synthesis generally follows established protocols for creating sodium-glucose cotransporter inhibitors. The process typically includes:

  1. Formation of Key Intermediates: Initial reactions create intermediates that possess the necessary functional groups for further modification.
  2. Chlorination: Chlorine atoms are introduced to enhance the compound's pharmacokinetic properties.
  3. Final Coupling Reactions: These reactions finalize the structure, ensuring that enavogliflozin exhibits optimal binding characteristics to sodium-glucose cotransporter 2.

Technical details regarding specific reaction conditions or yields are often proprietary but are essential for ensuring the drug's therapeutic effectiveness .

Molecular Structure Analysis

Enavogliflozin's molecular structure is characterized by a complex arrangement that facilitates its interaction with sodium-glucose cotransporter 2. The structure can be represented as follows:

  • Molecular Formula: C24_{24}H27_{27}ClO6_6
  • InChIKey: KORCWPOBTZTAFI-YVTYUBGGSA-N

The structure includes multiple functional groups that contribute to its solubility and binding affinity. Understanding this molecular architecture is critical for predicting its behavior in biological systems and its interaction with target proteins .

Chemical Reactions Analysis

Enavogliflozin undergoes various chemical reactions during its metabolic processes within the body. Key reactions include:

  1. Hydrolysis: This process involves breaking down the compound into less active metabolites.
  2. Conjugation Reactions: Enavogliflozin may undergo conjugation with glucuronic acid, enhancing its solubility and excretion.
  3. Oxidation: Metabolic pathways may also involve oxidation reactions that further modify the compound.

These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of enavogliflozin, influencing its efficacy and safety profile .

Mechanism of Action

Enavogliflozin functions primarily through the inhibition of sodium-glucose cotransporter 2, which is responsible for glucose reabsorption in the renal proximal tubules. The mechanism can be summarized as follows:

  1. Inhibition of Glucose Reabsorption: By blocking sodium-glucose cotransporter 2, enavogliflozin prevents glucose from being reabsorbed back into the bloodstream.
  2. Increased Urinary Glucose Excretion: This inhibition leads to elevated glucose levels in urine, effectively lowering blood glucose concentrations.
  3. Additional Benefits: Enavogliflozin may also promote weight loss and have favorable effects on cardiovascular health due to reduced hyperglycemia .

Clinical studies have demonstrated that enavogliflozin maintains effective plasma concentrations over extended periods, ensuring sustained therapeutic action .

Physical and Chemical Properties Analysis

Enavogliflozin exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on pH levels, which can affect its absorption profile.
  • Stability: The compound maintains stability under standard storage conditions but may degrade under extreme temperatures or pH levels.
  • Melting Point: Specific melting point data may vary, but it typically falls within a range suitable for pharmaceutical applications.

These properties are vital for formulating effective dosage forms and ensuring patient compliance .

Applications

Enavogliflozin has several scientific applications beyond its primary use in managing type 2 diabetes mellitus:

  • Diabetic Retinopathy Treatment: Research suggests potential benefits in treating diabetic retinopathy due to its ability to reduce hyperglycemic vascular leakage .
  • Chronic Kidney Disease Management: Ongoing studies are exploring its efficacy in patients with chronic kidney diseases associated with diabetes .
  • Cardiovascular Health: There is emerging evidence supporting its role in improving cardiovascular outcomes in diabetic patients .

The versatility of enavogliflozin positions it as a promising candidate for broader therapeutic applications within metabolic disorders.

Chemical Characterization & Structural Pharmacology of Enavogliflozin

Molecular Structure & Stereochemical Configuration

Enavogliflozin (IUPAC name: (2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol) is a synthetic organic compound with a molecular weight of 446.92 g/mol (C₂₄H₂₇ClO₆) [3] [6]. Its core structure consists of a glucopyranose moiety linked to a dihydrobenzofuran-chlorophenyl scaffold via a C-aryl glycosidic bond. The glucose unit exhibits a rigid stereochemistry with four chiral centers (C2, C3, C4, C5) in the S, R, R, S configuration, respectively, while the anomeric carbon (C1) adopts the β-oriented R configuration [3] [9]. This stereochemical arrangement is critical for optimal binding to the sodium-glucose cotransporter 2 (SGLT2) active site. The aglycone component features a chlorine atom at the 7-position of the benzofuran ring and a 4-cyclopropylbenzyl group at the 6-position, enhancing hydrophobic interactions with the transporter [7]. The compound's 2D structure is represented by the canonical SMILES notation: OC[C@H]1O[C@H]([C@@H]([C@H]([C@@H]1O)O)O)c1cc(Cc2ccc(cc2)C2CC2)c(c2c1CCO2)Cl [3].

Synthesis Pathways & Optimization Strategies

The synthesis of enavogliflozin employs a multi-step regioselective approach to establish the C-aryl glycosidic linkage while preserving stereochemical integrity. A key strategy involves the Koenigs-Knorr glycosylation between a protected glucosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) and a functionalized aglycone precursor (7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran-4-ol) under palladium catalysis [4]. Significant optimization focused on:

  • Stereoselectivity enhancement: Use of chiral auxiliaries to control anomeric carbon configuration during glycosylation, achieving >98% β-selectivity [4].
  • Protecting group strategy: Sequential deprotection of glucose acetyl groups under mild alkaline conditions to avoid cyclopropyl ring opening [6].
  • Impurity control: Purification via preparative HPLC to eliminate residual metalloids and diastereomeric byproducts, yielding pharmaceutical-grade material (>99.5% purity) [4].Early synthetic routes faced challenges in scalability due to low yields (<20%) in the glycosylation step. Optimization via solvent engineering (toluene/DMF mixtures) and temperature control (0–5°C) improved yields to 85% while maintaining stereopurity [4].

Structure-Activity Relationships (SAR) for SGLT2 Inhibition

Enavogliflozin's inhibitory potency (IC₅₀ = 0.8 ± 0.3 nM against human SGLT2) stems from specific structural motifs validated through SAR studies [7] [8]:

Table 1: Critical SAR Features of Enavogliflozin

Structural ElementModification ImpactSGLT2 IC₅₀ Shift
β-D-Glucopyranoseα-anomer configuration>1000-fold increase
C7 ChlorineReplacement with H or F5–10-fold decrease
4-CyclopropylbenzylSubstitution with phenyl or cyclohexyl3–8-fold decrease
Dihydrobenzofuran linkerSaturation or ring expansionLoss of activity
C6 hydroxymethylMethylation or acetylationAbolishes activity

The chlorine atom at C7 enhances hydrophobic contact with Phe⁹⁸ and Gln⁴⁵⁷ in SGLT2's glucose-binding pocket, while the cyclopropyl group optimizes van der Waals interactions with Leu⁵⁸⁴ [7]. The intact glucose moiety forms hydrogen bonds with Asn⁴⁵⁸, while the benzofuran oxygen interacts with Tyr²⁸⁹. Notably, enavogliflozin exhibits 667-fold selectivity for SGLT2 over SGLT1 (IC₅₀ = 549.3 ± 139.6 nM), attributed to the optimal spatial fit of its aglycone in SGLT2's larger binding cleft [8].

Physicochemical Properties & Bioavailability Predictions

Enavogliflozin's drug-like properties are characterized by moderate lipophilicity (XLogP = 3.42; calculated partition coefficient) and high aqueous solubility (2.5 mg/mL at pH 7.4) [6] [7]. Its topological polar surface area (TPSA) is 99.38 Ų, suggesting moderate membrane permeability. The compound has five hydrogen bond acceptors and four hydrogen bond donors, complying with Lipinski's rule of five (zero violations) [3].

Table 2: Key Physicochemical and Pharmacokinetic Parameters

ParameterValuePrediction Method
Molecular weight446.92 g/molEmpirical
pKa12.57 (phenolic OH)SPARC calculator
Log D₇.₄1.85Shake-flask method
Caco-2 permeability2.4 × 10⁻⁶ cm/sIn vitro assay
Human jejunum Peff1.2 × 10⁻⁴ cm/sPBPK modeling [1]
Fraction absorbed (Fa)86.6%PBPK modeling [1]
Plasma protein binding89.2%Equilibrium dialysis

Physiologically based pharmacokinetic (PBPK) models predict 86.6% oral absorption in humans, driven by high jejunal effective permeability (Peff = 1.2 × 10⁻⁴ cm/s) [1] [4]. Bioavailability is influenced by first-pass metabolism primarily via CYP3A4 and CYP2C19, forming pharmacologically active metabolites M1 (monohydroxylated dihydrobenzofuran; metabolic ratio 0.20–0.25) and M2 (monohydroxylated cyclopropyl) [7]. The compound exhibits dose-proportional pharmacokinetics in rodents (84.5–97.2% bioavailability in mice; 56.3–62.1% in rats) [8]. PBPK simulations indicate nonlinear urinary excretion, with fractional excretion increasing from 0.87% (0.2 mg dose) to 1.67% (5.0 mg dose) due to saturable renal reabsorption [1] [4].

Table 3: Bioavailability Parameters Across Species

SpeciesDose (mg/kg)Bioavailability (%)AUC₀–∞ (ng·h/mL)T₁/₂ (h)
Mouse1.084.5–97.2428 ± 874.2
Rat1.056.3–62.1319 ± 453.8
Human (pred)0.379.2 (simulated)624 ± 13213–29

Tissue distribution studies in mice reveal highest kidney concentrations (AUCkidney/plasma = 41.9 ± 7.7), followed by intestinal tissues, aligning with SGLT2's expression profile [7] [8]. Slow elimination from the kidney (T₁/₂ = 29 hours) correlates with its prolonged pharmacodynamic effects [8].

Properties

CAS Number

1415472-28-4

Product Name

Enavogliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H27ClO6

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1

InChI Key

KORCWPOBTZTAFI-YVTYUBGGSA-N

SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Enavogliflozin

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.